molecular formula C21H18ClNO2 B4671676 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4671676
M. Wt: 351.8 g/mol
InChI Key: XXPJQOJDEVEDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as CPQQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPQQ belongs to the class of quinolinedione derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding inhibits the activity of the receptor, which is involved in synaptic plasticity and memory formation. 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione also inhibits the activity of the enzyme tyrosinase by binding to the copper ion in the active site of the enzyme. This inhibition prevents the formation of melanin, which is involved in skin pigmentation.
Biochemical and Physiological Effects:
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to exhibit various biochemical and physiological effects, including antiproliferative activity against cancer cells, inhibition of NMDA receptor activity, and inhibition of tyrosinase activity. 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to exhibit antioxidant activity and has been studied for its potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments is its selective antagonism of the NMDA receptor, which allows for the study of the receptor's role in synaptic plasticity and memory formation. Another advantage is the compound's ability to inhibit the activity of the enzyme tyrosinase, which can be useful in studying melanin biosynthesis. One limitation of using 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments is its potential toxicity, which can affect the accuracy of the results.

Future Directions

There are several future directions for the study of 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, including its potential applications in the treatment of neurodegenerative diseases, its use as a tool for studying the NMDA receptor and melanin biosynthesis, and its development as a potential anticancer agent. Further studies are needed to determine the compound's efficacy and safety in these applications. Additionally, the development of new synthetic methods for 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can lead to the discovery of new derivatives with improved properties.

Scientific Research Applications

7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to exhibit antiproliferative activity against cancer cells and has been studied as a potential anticancer agent. In neuroscience, 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been studied for its potential applications in biochemistry, where it has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin biosynthesis.

properties

IUPAC Name

7-(2-chlorophenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c22-17-9-5-4-8-15(17)14-10-18-21(19(24)11-14)16(12-20(25)23-18)13-6-2-1-3-7-13/h1-9,14,16H,10-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPJQOJDEVEDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 2
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 3
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 4
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 5
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 6
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

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